3-Chloro-4-methylphenol
Overview
Description
3-Chloro-4-methylphenol: p-chlorocresol , is an organic compound with the molecular formula C7H7ClO . It appears as a white solid with a phenolic odor and is known for its potent disinfectant and antiseptic properties . This compound is widely used as a preservative in cosmetics and medicinal products for both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenol is synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the selective chlorination of 3-methylphenol. The product is then purified through distillation and crystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Esterification: This compound can react with acetic anhydride to form 4-chloro-3-methylphenyl acetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and metal ion catalysts.
Esterification: Acetic anhydride and acid catalysts.
Major Products:
Oxidation: Quinone intermediates.
Esterification: 4-Chloro-3-methylphenyl acetate.
Scientific Research Applications
Chemistry: 3-Chloro-4-methylphenol is used as an organic building block in chemical synthesis. It serves as a precursor for the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In the field of medicine, this compound is utilized as a preservative in pharmaceutical formulations. It exhibits antimicrobial properties, making it effective against a wide range of bacteria and fungi .
Industry: This compound is employed in the formulation of paints and coatings due to its antimicrobial properties. It helps in preventing the growth of microorganisms on painted surfaces .
Mechanism of Action
The antimicrobial activity of 3-chloro-4-methylphenol is primarily due to its ability to disrupt bacterial cell membranes. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death . The exact molecular targets and pathways involved in this process are not fully understood, but it is believed to involve the disruption of membrane integrity and interference with essential cellular processes .
Comparison with Similar Compounds
- Chloroxylenol (4-chloro-3,5-dimethylphenol)
- 4-Chloro-2-methylphenol
- 4-Chloro-3,5-dimethylphenol
Comparison: 3-Chloro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to chloroxylenol, which has two methyl groups, this compound has a single methyl group, resulting in different physicochemical properties and antimicrobial efficacy . Additionally, the presence of the chlorine atom at the para position enhances its antiseptic properties compared to other methylphenols .
Properties
IUPAC Name |
3-chloro-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRLBWPEHFGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060655 | |
Record name | Phenol, 3-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-62-3 | |
Record name | 3-Chloro-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Chloro-4-methylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to producing 3-Chloro-4-methylphenol?
A: One method involves the oxidative chlorination of specific precursors followed by a deprotection step. For instance, 3-chloro-4-methylbenzenesulphonic acid can be synthesized through oxidative chlorination and then subsequently desulphonated to yield this compound []. Another approach utilizes a dienone-phenol rearrangement. Reacting 4-chloro-4-methylcyclohexa-2,4-dienone with trifluoromethanesulfonic acid results in the formation of this compound [].
Q2: How does the choice of solvent influence the oxidative chlorination process when synthesizing this compound?
A: The research highlights that solvent selection significantly impacts the oxidative chlorination rate of various precursors to this compound []. For example, when using acetic acid as the solvent, 4-methylphenol exhibits a faster reaction rate compared to other compounds like 4-hydroxybenzoic acid, 4-aminobenzoic acid, and 4-methylbenzoic acid, when subjected to the same reaction conditions []. In contrast, employing aqueous HCl as the solvent results in a different order of reaction rates, with 4-methylbenzenesulphonic acid demonstrating the fastest rate, followed by 4-aminobenzoic acid, 4-methylphenol, 4-hydroxybenzoic acid, and lastly, 4-methylbenzoic acid [].
Q3: Is there a risk of forming undesired isomers during the synthesis of this compound?
A: Yes, the synthesis of this compound, particularly through oxidative chlorination, can lead to the formation of undesirable isomers. For instance, when using 4-methylphenol as a starting material, increasing the reaction temperature can result in a decrease in selectivity for the desired this compound due to the increased formation of the isomeric this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.